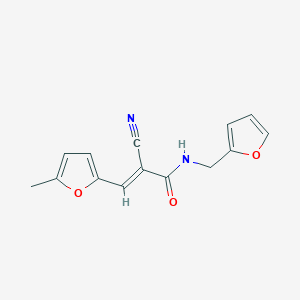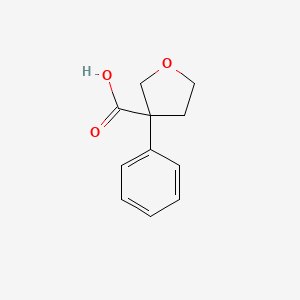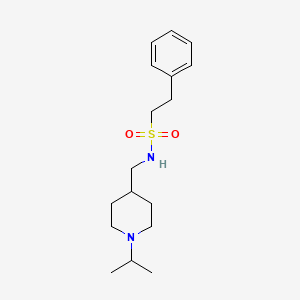
N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, commonly known as IPSU, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a modulator of ion channels. IPSU is a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is primarily expressed in peripheral sensory neurons.
Aplicaciones Científicas De Investigación
Isoquinolinesulfonamides as Protein Kinase Inhibitors
Isoquinolinesulfonamides have been identified as potent and selective inhibitors of cyclic nucleotide-dependent protein kinases, with significant implications for scientific research. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases (protein kinase C), showcasing their potential in the study of cellular signaling pathways. The inhibition mechanism involves direct interaction with the enzyme's active center, suggesting applications in drug design and therapeutic interventions for diseases involving aberrant protein kinase activity. The findings from Hidaka et al. (1984) highlight the role of these inhibitors in scientific research, particularly in understanding enzyme regulation and signaling mechanisms within cells H. Hidaka, M. Inagaki, S. Kawamoto, Y. Sasaki, 1984.
Luminescence and Antibacterial Properties of Sulfamethoxazole Complexes
Research into sulfamethoxazole complexes has shown that these compounds exhibit diverse structural arrangements and possess significant luminescence and antibacterial properties. Studies by Feng et al. (2021) on modified sulfamethoxazole derivatives have led to the synthesis of new metal complexes with promising applications in photoluminescence and as antibacterial agents. This research opens up avenues for the development of novel therapeutic agents and materials with specialized optical properties Xun Feng, Junfen Li, Yuquan Feng, Kanyin E. Zhang, Nan Chen, Haipeng Fang, Zhongjun Li, 2021.
Propiedades
IUPAC Name |
2-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-15(2)19-11-8-17(9-12-19)14-18-22(20,21)13-10-16-6-4-3-5-7-16/h3-7,15,17-18H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJGNOZZXPKNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

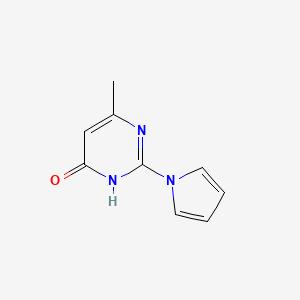
![rel-(3aR,4S,13R,13aR)-3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1',2']-benzeno-1H-naphtho[2'',3'':4',5']thieno[2',3':4,5]thieno[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B2599630.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)
![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)
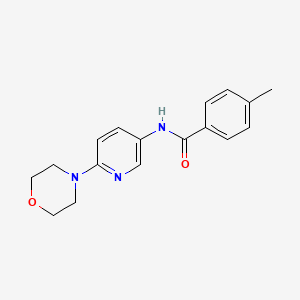
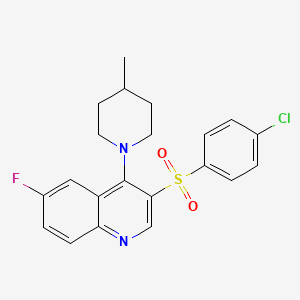
![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)
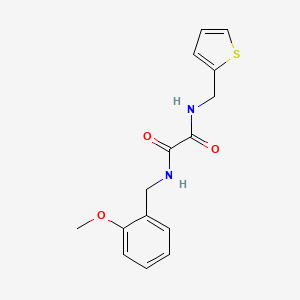
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)
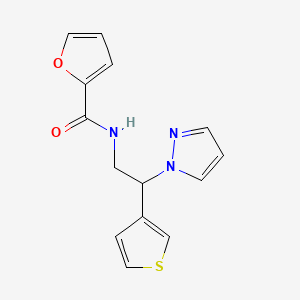
![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)
